molecular formula C7H3ClF3NO B1402931 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1060802-13-2

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402931
CAS No.: 1060802-13-2
M. Wt: 209.55 g/mol
InChI Key: ICCNDTGRGXLQCF-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone ( 1060802-13-2) is a high-purity chemical building block with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . This compound is characterized by a chloropyridinyl ring linked to a trifluoroethanone group, a structure that makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of active ingredients in agrochemicals and pharmaceuticals . The presence of the trifluoromethyl group is a key feature, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, which is a subject of significant medicinal chemistry and chemical biology research . In research applications, this compound serves as a versatile synthon. It can be utilized in the synthesis of more complex molecules, such as through nucleophilic substitution reactions where the chlorine atom on the pyridine ring can be displaced by various nucleophiles like amines or thiols . Furthermore, the ketone functionality is a potential precursor for the synthesis of secondary alcohols, which are themselves key intermediates in drug discovery . Related trifluoromethyl ketone scaffolds are known to be challenging to prepare and are often accessed through the oxidation of the corresponding α-trifluoromethyl alcohols . This compound is supplied with a minimum purity of 98% and is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCNDTGRGXLQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744468
Record name 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-13-2
Record name 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The preparation of 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone typically follows one of these general routes:

Each method has unique advantages and limitations, as detailed below.

Method 1: Nucleophilic Addition of Trifluoroacetyl Equivalents

Description:
A common approach involves the reaction of 3-chloro-4-pyridyl derivatives with trifluoroacetylating agents, such as trifluoroacetic anhydride or trifluoroacetyl chloride, often in the presence of a Lewis acid or base.

Representative Procedure:

  • 3-chloro-4-bromopyridine is treated with magnesium to generate the Grignard reagent, which is then reacted with ethyl trifluoroacetate or trifluoroacetyl chloride.
  • The reaction is typically performed in anhydrous ether or THF at low temperature to control reactivity.

Key Data Table:

Step Reagents Conditions Yield (%) Notes
1 3-chloro-4-bromopyridine, Mg Ether, 0–5°C 75–85 Grignard formation
2 Ethyl trifluoroacetate -78°C to RT 60–70 Addition, then hydrolysis

Advantages:

  • Direct introduction of the trifluoromethyl ketone moiety.
  • Good yields with proper control of temperature and moisture.

Limitations:

  • Sensitive to moisture and air.
  • Requires handling of reactive organometallic intermediates.

Method 2: Oxidation of Trifluoromethylated Alcohols

Description:
This method involves the oxidation of 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanol to the corresponding ketone. Recent research highlights the use of nitroxide catalysts and persulfate oxidants for this transformation.

Representative Procedure:

  • The secondary alcohol is treated with sodium persulfate and a nitroxide catalyst (such as ACT or TEMPO) in acetonitrile with pyridine as a base.
  • The reaction is heated at 50°C for 24–48 hours.

Key Data Table:

Entry Alcohol Substrate Catalyst (mol%) Oxidant (equiv) Base (equiv) Solvent Temp (°C) Time (h) Conversion (%)
1 1 mmol 30 (ACT) 5 (Na2S2O8) 5 (pyridine) Acetonitrile 50 24 62
2 1 mmol 30 (ACT) 3 (K2S2O8) 3 (pyridine) Acetonitrile 50 48 80

Advantages:

  • Avoids the use of hazardous organometallic reagents.
  • Milder reaction conditions.
  • Compatible with sensitive functional groups.

Limitations:

  • Requires prior synthesis of the corresponding alcohol.
  • Reaction times can be long.

Method 3: Halogenation of Pyridinyl Trifluoromethyl Ketones

Description:
A less common but viable approach is the direct halogenation (chlorination) of 1-(pyridin-4-yl)-2,2,2-trifluoroethanone to introduce the chlorine atom at the 3-position.

Representative Procedure:

  • The starting pyridinyl trifluoromethyl ketone is treated with N-chlorosuccinimide (NCS) in the presence of a Lewis acid or under photochemical conditions.
  • The reaction is monitored by TLC or HPLC for selective chlorination.

Key Data Table:

Step Reagents Conditions Yield (%) Notes
1 1-(pyridin-4-yl)-2,2,2-trifluoroethanone, NCS DMF, RT–60°C 40–60 May require purification

Advantages:

  • Direct functionalization of the pyridine ring.
  • Useful when the non-chlorinated precursor is available.

Limitations:

  • Regioselectivity can be challenging.
  • Over-chlorination or side reactions possible.

Purification and Characterization

After synthesis, the crude this compound is typically purified by:

  • Column chromatography (silica gel, gradient elution with hexane/ethyl acetate)
  • Recrystallization from suitable solvents (e.g., hexane, ether)
  • Fractional distillation under reduced pressure (for volatile or low-melting products)

Characterization is confirmed by:

  • ^1H and ^13C NMR spectroscopy
  • Mass spectrometry (ESI-MS or GC-MS)
  • Elemental analysis

Comparative Analysis of Methods

Method Yield Operational Simplicity Scalability Safety Notes
Nucleophilic addition Moderate Moderate Good Moderate Requires organometallics
Oxidation of alcohol Good High Good High Milder, longer reaction times
Direct halogenation Variable Moderate Moderate Moderate Regioselectivity must be controlled

Research Findings and Recommendations

  • The oxidation of trifluoromethylated alcohols is increasingly favored due to its operational simplicity, milder conditions, and compatibility with various functional groups.
  • Nucleophilic addition remains popular for direct installation of the trifluoromethyl ketone group, but requires careful handling of reactive intermediates.
  • Direct halogenation is less common due to regioselectivity challenges, but can be useful in certain synthetic contexts.

Summary Table: Key Experimental Parameters

Parameter Nucleophilic Addition Alcohol Oxidation Halogenation
Typical Yield (%) 60–70 62–80 40–60
Reaction Temp (°C) -78 to RT 50 RT–60
Reaction Time (h) 2–6 24–48 2–8
Purification Chromatography Chromatography Chromatography
Safety Moderate (air/moisture) High (mild reagents) Moderate (NCS handling)

Chemical Reactions Analysis

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone serves as a critical building block in the synthesis of pharmaceuticals. It has shown potential in:

  • Drug Development : The compound is utilized in synthesizing drugs that target specific enzymes or receptors. Its ability to modulate enzyme activity suggests roles in treating various conditions, including neurological disorders and inflammatory diseases.

Materials Science

The compound's electronic properties make it suitable for developing advanced materials:

  • Organic Semiconductors : Its unique structure contributes to the design of materials with desirable electronic characteristics for use in semiconductor applications.

Biological Studies

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : Significant interactions with cytochrome P450 enzymes have been documented, suggesting its potential as a modulator of drug metabolism . This can lead to either inhibition or activation of these enzymes, affecting metabolic pathways.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
This compoundChlorine at 3-positionModulates enzyme activity
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanoneChlorine at 5-positionDifferent reactivity profile
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanoneBromine instead of chlorineVarying electronic properties

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

  • Study on Cytochrome P450 Interaction : Research demonstrated that this compound significantly inhibited specific cytochrome P450 isoforms. This suggests its potential as a modulator in drug metabolism and highlights its relevance in pharmacokinetics .
  • Cellular Impact Studies : Investigations revealed that the compound influences cellular signaling pathways related to inflammation and cancer progression. These findings indicate its therapeutic potential in managing these conditions.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents on Pyridine/Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone Cl (3-position), -COCF₃ (4-position) C₇H₃ClF₃NO 209.56 Pharmaceutical intermediate
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone Cl (2,6-positions), -COCF₃ (3-position) C₇H₂Cl₂F₃NO 244.00 Higher halogenation for reactivity
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Cl (6-position), -COCF₃ (3-position) C₇H₃ClF₃NO 209.56 Positional isomer; liquid form
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone Cl (3), CF₃ (5), -COCF₃ (2) C₈H₂ClF₆NO 277.55 Enhanced lipophilicity
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone Difluorophenyl backbone, -COCF₃ C₈H₃F₅O 214.11 Phenyl analogue; improved stability

Key Observations:

  • Positional Isomerism : The 6-chloro-3-trifluoroacetyl isomer (CAS 150698-72-9) shares the same formula as the target compound but exhibits distinct physicochemical properties (e.g., liquid vs. solid state) .
  • Trifluoromethyl Additions : Substitution with CF₃ (e.g., 3-chloro-5-CF₃ derivative) significantly elevates molecular weight (277.55 g/mol) and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) LogP Stability Notes
This compound Not reported Not reported ~2.48 Stable under refrigeration
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone Not reported Not reported ~3.10 Higher halogenation increases stability
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone Not reported Not reported ~3.50 Enhanced metabolic resistance
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone Not reported Not reported ~2.80 Phenyl backbone improves thermal stability

Key Observations:

  • LogP Values : The trifluoromethyl-substituted pyridine derivative (LogP ~3.50) exhibits greater lipophilicity than the target compound (LogP ~2.48), aligning with its role in hydrophobic interactions .
  • Stability : Fluorinated aromatic systems generally resist oxidative and enzymatic degradation, making them suitable for prolonged biological activity .

Biological Activity

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is an organic compound characterized by its complex structure and significant biological activity. With a molecular formula of C₇H₃ClF₃NO, this compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a trifluoroethanone group. This unique arrangement contributes to its reactivity and potential therapeutic applications.

Molecular Structure and Properties

The presence of both electron-withdrawing and electron-donating groups in the compound influences its chemical behavior. The trifluoroethanone moiety enhances the compound's electronegativity, which is crucial for its interactions with biological targets.

Structural Representation

Molecular Structure C7H3ClF3NO\text{Molecular Structure }C_7H_3ClF_3NO

Biological Activity

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic processes. Notably, it has shown significant interactions with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, potentially affecting metabolic pathways and influencing drug efficacy.

Key Findings

  • Enzyme Interaction : The compound modulates the activity of cytochrome P450 enzymes.
  • Potential Therapeutic Applications : Its ability to influence enzyme activity suggests roles in drug development and metabolic regulation.

The mechanism by which this compound exerts its effects primarily involves binding to specific molecular targets within cells. This binding can alter enzyme activity or receptor function, leading to various biological outcomes. For example, it may inhibit certain proteases by occupying their active sites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cytochrome P450 Interaction : Research demonstrated that this compound significantly inhibited specific cytochrome P450 isoforms, suggesting its potential as a modulator in drug metabolism .
  • Cellular Impact Studies : Further investigations revealed that the compound influences cellular signaling pathways related to inflammation and cancer progression .

Applications

The diverse biological activities of this compound make it a candidate for various applications:

  • Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders and inflammatory conditions.
  • Material Science : Its unique electronic properties are leveraged in developing advanced materials such as organic semiconductors.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameStructural FeaturesUnique Properties
This compoundChlorine at 3-positionModulates enzyme activity
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanoneChlorine at 5-positionDifferent reactivity profile
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanoneBromine instead of chlorineVarying electronic properties

Q & A

Q. What are the established synthetic routes for 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone, and what are the critical reaction parameters?

The compound is typically synthesized via Friedel-Crafts acylation , where trifluoroacetyl chloride reacts with a substituted pyridine or benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, derivatives like 1-(3-chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone are synthesized using chlorinated aromatic precursors and trifluoroacetyl chloride under controlled temperatures (90–120°C) . Key parameters include reaction time (18–24 hours), solvent choice (acetonitrile or toluene), and stoichiometric ratios to minimize side products like over-chlorinated byproducts.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR spectroscopy are critical for structural validation. For instance, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -70 ppm, while aromatic protons in the pyridine/chlorophenyl moiety resonate between 7.5–8.5 ppm in ¹H NMR . Purity can be assessed via HPLC with UV detection (λ = 210–260 nm) or by monitoring the absence of unreacted starting materials (e.g., residual trifluoroacetyl chloride).

Q. What are the recommended storage conditions to prevent degradation?

The compound should be stored in a -20°C freezer under inert atmosphere (argon or nitrogen) to avoid hydrolysis of the trifluoroacetyl group. Light-sensitive degradation is minimal, but amber glass vials are recommended for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the 3-chloropyridinyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing 3-chloro and 4-pyridinyl groups activate the trifluoroacetyl moiety toward nucleophilic attack. Studies on analogous compounds (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) show that the meta-chloro substituent enhances electrophilicity at the carbonyl carbon, enabling efficient reactions with amines or hydrazines to form imines or hydrazones . Computational modeling (DFT) can further elucidate charge distribution and transition states .

Q. What strategies optimize yields in multi-step syntheses involving this compound as an intermediate?

Sequential one-pot reactions and catalytic systems improve efficiency. For example, in the synthesis of afoxolaner (an acaricide), this compound undergoes alpha-chlorination followed by oxime formation and phase-transfer cyclization , achieving 65–78% yields when using phase-transfer catalysts like tetrabutylammonium bromide . Solvent selection (e.g., toluene for high-temperature steps) and rigorous exclusion of moisture are critical.

Q. Why might this compound fail in certain multicomponent reactions, and how can this be mitigated?

The strong electron-withdrawing groups may deactivate intermediates, as seen in failed attempts to use 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone in Ugi-type reactions . Mitigation strategies include pre-functionalizing the aromatic ring with electron-donating groups (e.g., methoxy) or using Lewis acid promoters (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

Analytical and Mechanistic Challenges

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurity overlaps . For example, the carbonyl stretch in IR for trifluoroacetophenones varies between 1680–1720 cm⁻¹ depending on solvent polarity . Cross-referencing with X-ray crystallography (where feasible) or using deuterated solvents for NMR can standardize interpretations .

Q. What role does this compound play in developing SERS-based biosensors?

Analogous trifluoroacetophenones (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanone) are used as pH-sensitive Raman reporters due to their distinct vibrational modes (e.g., 1077 cm⁻¹ for CO stretching). The 3-chloropyridinyl variant could enable selective detection of anions (e.g., CO₃²⁻) via hydrogen-bonding interactions in tumor microenvironments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

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